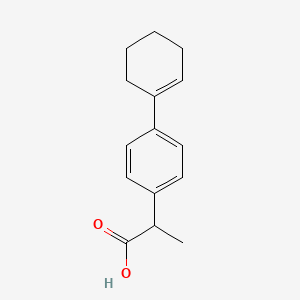

Tetriprofen

Description

Structure

3D Structure

Properties

CAS No. |

28268-43-1 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |

InChI Key |

CVBPQTZKZQWEFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Tetriprofen

Historical Approaches to Tetriprofen Synthesis

Information regarding the initial or historical commercial synthesis of this compound is not extensively detailed in publicly available literature. However, the early synthetic routes for profens, a class of compounds to which this compound belongs, often involved multi-step processes with stoichiometric reagents. These classical methods, while foundational, were often characterized by lower atom economy and the generation of significant waste. For instance, the original synthesis of ibuprofen (B1674241), a structurally related profen, involved a six-step sequence starting from isobutylbenzene. Such routes typically included Friedel-Crafts acylation, followed by a series of reactions to construct the propanoic acid side chain, often involving reagents like aluminum trichloride. It is plausible that early synthetic considerations for this compound would have followed similar well-established, albeit less efficient, chemical transformations.

Modern Catalytic Approaches to this compound Synthesis

The pursuit of more efficient, selective, and environmentally benign synthetic routes has led to the widespread adoption of catalytic methods in the synthesis of profens, including this compound. These modern approaches offer significant advantages in terms of yield, selectivity, and sustainability.

Hydroformylation-Based Synthetic Routes

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction can be a key step in the synthesis of 2-arylpropanoic acids. The general strategy involves the hydroformylation of a vinylarene to produce a 2-arylpropanal, which is then oxidized to the corresponding carboxylic acid.

For the synthesis of this compound, a potential precursor would be 4-(cyclohexen-1-yl)styrene. The rhodium-catalyzed hydroformylation of such vinylarenes has been shown to produce the desired branched-chain aldehydes in good yields. The regioselectivity of the hydroformylation, favoring the branched isomer over the linear one, is crucial for the efficient synthesis of profens. This selectivity can be controlled by the choice of catalyst and ligands. Subsequent oxidation of the resulting 2-[4-(cyclohexen-1-yl)phenyl]propanal would yield this compound.

Table 1: Regioselectivity in the Hydroformylation of Vinylarenes

| Catalyst/Ligand System | Substrate | Branched/Linear Ratio | Reference |

|---|---|---|---|

| Rhodium-phospholes | Vinylarenes | >90% branched | acs.org |

| Rh(I)/chiral Ph-bpe | Vinylarenes | up to 96/4 | rsc.org |

This table presents general data for the hydroformylation of vinylarenes, which is a key reaction type for the synthesis of profens.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis, offering a versatile and efficient means to construct the core structures of many pharmaceuticals, including this compound.

A notable and direct synthesis of this compound has been demonstrated using a method involving thianthrene (B1682798) S-oxide (TTSO) as a transient mediator. This approach allows for the para-selective arylation and alkenylation of monosubstituted arenes. The synthesis proceeds through a para-selective thianthrenation followed by a palladium-catalyzed thio-Suzuki–Miyaura coupling sequence. This methodology has been highlighted for its broad substrate scope and tolerance of various functional groups, enabling the direct synthesis of several pharmaceuticals, including this compound.

Beyond the specific TTSO-mediated route, a variety of other palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of profen skeletons and could be applied to the synthesis of this compound. These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. For a this compound synthesis, this could involve coupling a boronic acid derivative of the cyclohexenylphenyl moiety with a propionate-containing partner.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. A potential route to a this compound precursor could involve the Heck coupling of a 4-(cyclohexen-1-yl)phenyl halide with propene or a related acrylate.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an aryl halide.

Stille Coupling: The Stille reaction employs an organotin compound to couple with an aryl halide.

These methods provide powerful and flexible strategies for constructing the carbon framework of this compound and other profens.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Profen Synthesis

| Reaction Name | Aryl Component | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Reagent | Mild conditions, high functional group tolerance |

| Heck | Aryl Halide/Triflate | Alkene | Forms a new C-C bond at the alkene |

| Negishi | Aryl Halide/Triflate | Organozinc Reagent | High reactivity and functional group tolerance |

Asymmetric Synthesis and Stereochemical Control in this compound Production

This compound possesses a stereocenter at the alpha-position of the propanoic acid moiety. It is well-established for profens that one enantiomer, typically the (S)-enantiomer, is responsible for the majority of the therapeutic activity, while the (R)-enantiomer is often less active or inactive. Therefore, the development of asymmetric syntheses to produce enantiomerically pure this compound is of significant importance.

Several strategies have been developed for the asymmetric synthesis of 2-arylpropanoic acids:

Asymmetric Hydrogenation: This approach often involves the hydrogenation of a corresponding α,β-unsaturated carboxylic acid or ester precursor in the presence of a chiral catalyst. Chiral ruthenium- and rhodium-phosphine complexes are commonly employed to achieve high enantioselectivity.

Asymmetric Hydroformylation: As mentioned in section 2.2.1, the use of chiral ligands in the hydroformylation of vinylarenes can directly produce an enantioenriched 2-arylpropanal, which can then be oxidized to the desired enantiomer of the profen.

Use of Chiral Auxiliaries: A classical approach to stereochemical control involves the temporary attachment of a chiral auxiliary to the substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, to create the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used for this purpose.

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This can be achieved through enzymatic or chemical means.

These asymmetric strategies are crucial for the production of single-enantiomer profens, leading to improved therapeutic profiles.

Table 3: Common Chiral Ligands and Auxiliaries in Asymmetric Profen Synthesis

| Method | Reagent Type | Example(s) |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Phosphine Ligands | BINAP, DuPhos |

| Asymmetric Hydroformylation | Chiral Phosphine Ligands | Ph-bpe, TADDOL-derived phosphonites |

Atom Economy and Green Chemistry Principles in this compound Synthesis

Recent advancements in organic synthesis have highlighted methodologies that are inherently more atom-economical and align with green chemistry principles. These include C-H bond activation and functionalization, which avoid the need for pre-functionalized starting materials, thus reducing steps and improving atom efficiency. mdpi.comresearchgate.net

Key Green Chemistry Considerations in Synthesis:

Catalysis over Stoichiometric Reagents: The use of catalysts is preferred as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. researchgate.net Transition metal-catalyzed cross-coupling reactions, for instance, are pivotal in modern pharmaceutical synthesis for their efficiency. mdpi.com

Solvent Choice: The selection of solvents is crucial, with a push towards greener alternatives like water, ethanol, or even solvent-free conditions to replace hazardous volatile organic compounds (VOCs). researchgate.netmdpi.com

Energy Efficiency: Methods that operate at ambient temperature and pressure are favored to reduce energy consumption. mdpi.com Techniques like photocatalysis, which can utilize visible light, represent a move towards more sustainable energy sources in chemical synthesis. acs.org

Waste Reduction: The ultimate goal is to design syntheses that minimize or eliminate the formation of waste products, which is directly linked to maximizing atom economy. cdn-website.com

Application to Profen Synthesis:

While data specific to this compound is limited, the synthesis of its structural analog, Ibuprofen, has been a showcase for the successful application of green chemistry. The original six-step Boots synthesis of Ibuprofen had a low atom economy of around 40%. cdn-website.com In contrast, the BHC Company developed a three-step catalytic process with an atom economy of approximately 80%, significantly reducing waste and improving efficiency. cdn-website.com This greener route exemplifies the benefits of applying catalytic methods and streamlining synthetic pathways.

Potential Green Routes for this compound:

Modern synthetic methods mentioned in recent literature, although not always explicitly calculating atom economy for this compound, point towards greener potential pathways. For example, a 2023 study detailed a versatile method for late-stage functionalization of complex molecules, including the synthesis of this compound, using a visible-light-induced process. acs.org Key features of this protocol align well with green principles:

It utilizes inexpensive and low-toxicity DMSO as a reaction medium. acs.org

The process is photocatalyst-free under certain conditions. acs.org

Another approach involves transition metal-catalyzed C-H bond activation, which offers a direct and efficient means of synthesis, avoiding multi-step processes and the pre-functionalization of starting materials, thereby improving atom economy. mdpi.comresearchgate.net Such strategies are noted for their potential application in the rapid synthesis of pharmaceuticals like this compound. researchgate.net

The table below summarizes how these modern synthetic principles could apply to a hypothetical green synthesis of this compound, drawing parallels from established green methodologies.

| Green Chemistry Principle | Application in Potential this compound Synthesis | Benefit |

| High Atom Economy | Employing addition and coupling reactions (e.g., C-H activation) that incorporate the maximum number of reactant atoms into the final structure. mdpi.comresearchgate.net | Minimizes byproduct and waste generation. cdn-website.com |

| Use of Catalysis | Utilizing recyclable transition-metal or photocatalysts instead of stoichiometric reagents. mdpi.comacs.org | Reduces chemical waste and allows for milder reaction conditions. |

| Benign Solvents | Using safer solvents like DMSO or exploring solvent-free conditions. mdpi.comacs.org | Reduces environmental impact and improves process safety. |

| Energy Efficiency | Adopting methods that proceed at ambient temperatures, possibly aided by visible light photoredox catalysis. acs.org | Lowers energy consumption and associated costs. |

| Waste Prevention | Designing synthetic routes where byproducts can be recovered and recycled, as seen with the thianthrene byproduct. acs.org | Contributes to a circular economy model and reduces overall waste. |

Molecular and Cellular Mechanisms of Action

Receptor Binding Studies and Target Identification

The binding of profens to COX enzymes is typically competitive and reversible (with the exception of aspirin (B1665792), which is an irreversible inhibitor). pharmacy180.com The S-enantiomer of profens, such as ibuprofen (B1674241), is generally the more pharmacologically active isomer, exhibiting a stronger inhibition of COX enzymes compared to the R-enantiomer. nih.govnih.gov Some research also suggests that certain NSAIDs may interact with other receptors, such as cannabinoid receptors, which could contribute to their analgesic effects, though this is less established than COX inhibition. nih.govclinpgx.org

Enzymatic Inhibition and Activation Profiles

The hallmark of profens is their inhibitory action on COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. researchgate.net The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects. drugbank.com

Different profens exhibit varying degrees of selectivity for COX-1 versus COX-2. This selectivity can influence their therapeutic and side-effect profiles. For instance, some profens are considered non-selective, inhibiting both isoforms to a similar extent. news-medical.net Others may show a preference for one isoform over the other. Ketoprofen, for example, is known to inhibit both the cyclooxygenase and lipoxygenase pathways, the latter being responsible for the production of leukotrienes, another group of inflammatory mediators. patsnap.com

Below is an illustrative data table showing typical COX inhibition data for some common profens.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Ibuprofen | 2.1 | 1.6 | 0.76 |

| Naproxen (B1676952) | ~2.5 | ~2.2 | ~0.88 |

| Ketoprofen | ~3.0 | ~1.5 | ~0.5 |

This table presents generalized data for illustrative purposes and does not represent specific findings for Tetriprofen. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower selectivity ratio indicates a higher selectivity for COX-2.

Intracellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, NSAIDs can influence various intracellular signaling pathways involved in inflammation and cellular responses. Two of the most notable pathways are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.

The NF-κB signaling pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. wikipedia.orgmdpi.com Several studies have shown that NSAIDs, including aspirin and other profens, can inhibit the activation of NF-κB. nih.govresearchgate.net This inhibition can occur through various mechanisms, contributing to the anti-inflammatory effects of these drugs.

The MAPK signaling pathway , which includes cascades like ERK, JNK, and p38, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Some NSAIDs have been found to modulate MAPK activity. For instance, indomethacin (B1671933) and a selective COX-2 inhibitor, NS-398, have been shown to inhibit ERK2 activity in gastric cancer cells. nih.gov A naproxen derivative has also been demonstrated to inhibit the MAPK and PI3K/Akt signaling pathways in macrophage cells. mdpi.com

Cellular Response Modulations

The enzymatic inhibition and signaling pathway modulation by profens lead to a variety of cellular responses that contribute to their therapeutic effects.

Cytokine Production: Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in the inflammatory cascade. By inhibiting prostaglandin (B15479496) synthesis and modulating signaling pathways like NF-κB, NSAIDs can reduce the production of these cytokines. nih.govresearchgate.net Studies have shown that NSAIDs like diclofenac (B195802) and ibuprofen can diminish the production of various cytokines by dendritic cells. plos.org

Apoptosis: NSAIDs have been shown to induce apoptosis (programmed cell death) in various cell types, which may contribute to their potential anti-cancer effects. researchgate.net This can be mediated through both COX-dependent and COX-independent mechanisms. For example, NSAIDs can modulate the expression of apoptosis-related proteins such as Bcl-2 and caspases. researchgate.netmdpi.com Ibuprofen, naproxen, and diclofenac have been shown to induce apoptosis in cholangiocarcinoma cell lines. waocp.org

Comparative Mechanistic Studies with Related Compounds

Comparative studies between different profens and other NSAIDs highlight the nuances in their mechanisms and clinical profiles. While the primary mechanism of COX inhibition is shared, differences in COX selectivity, pharmacokinetics, and effects on other cellular pathways can lead to variations in efficacy and tolerability.

For example, a meta-analysis comparing several NSAIDs found that naproxen was associated with a lower risk of cardiovascular events compared to some other non-selective and selective COX-2 inhibitors. nih.gov In terms of gastrointestinal side effects, ibuprofen, particularly at lower doses, is often considered to have a more favorable profile compared to other NSAIDs like naproxen or indomethacin. ijpsjournal.commdpi.com

Studies directly comparing the analgesic efficacy of nonprescription doses of naproxen and ibuprofen for osteoarthritis of the knee found both to be effective, with some evidence suggesting naproxen may be more effective for night-time pain. researchgate.net These differences are likely due to a combination of factors, including their respective half-lives and potentially subtle differences in their molecular interactions.

Preclinical Pharmacological Investigations of Tetriprofen

In Vitro Efficacy Studies

Detailed reports on the in vitro efficacy of Tetriprofen are scarce. To understand the pharmacological activity and target engagement of a compound, specific cell-based and biochemical assays are crucial.

Cell-Based Assays for Pharmacological Activity

Comprehensive cell-based assay data for this compound, which would be essential to determine its cellular effects and potency, are not available in the reviewed literature. Such assays are fundamental in early-stage drug discovery to assess a compound's biological activity in a cellular context.

Biochemical Assays for Target Engagement

Similarly, there is a lack of published biochemical assay results that would elucidate the direct molecular targets of this compound. These assays are necessary to confirm that a compound interacts with its intended target, such as a specific enzyme or receptor, and to quantify the affinity and kinetics of this interaction.

In Vivo Animal Model Studies

Preclinical evaluation in animal models is a critical step to understand the efficacy and mechanism of a drug in a living organism before human trials.

Efficacy Assessment in Relevant Preclinical Models

No specific studies detailing the efficacy of this compound in relevant preclinical animal models of inflammation or other diseases were identified in the public domain. Such studies would typically involve administering the compound to animals with induced inflammatory conditions to evaluate its therapeutic effects.

Mechanistic Validation in Animal Systems

Consequently, without in vivo efficacy data, there is also no available information on the mechanistic validation of this compound in animal systems. These studies are designed to confirm that the drug's mechanism of action observed in vitro translates to the physiological environment of a whole organism.

Structure Activity Relationship Sar Studies of Tetriprofen

Identification of Key Pharmacophoric Elements

The essential structural features of Tetriprofen that are responsible for its pharmacological activity are known as its pharmacophoric elements. For profens, the class of drugs to which this compound belongs, these elements are well-established. The key pharmacophoric features of this compound include a carboxylic acid group, an aromatic ring, and a methyl group on the propionic acid side chain, which creates a chiral center.

The carboxylic acid group is crucial for the anti-inflammatory activity of profens. It is believed to interact with the active site of the cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. The aromatic ring provides a scaffold for the molecule and is involved in binding to the enzyme. The methyl group on the propionic acid side chain is also important for activity, and its stereochemistry plays a significant role.

| Pharmacophoric Element | Function |

| Carboxylic Acid Group | Essential for binding to the COX enzyme active site. |

| Aromatic Ring | Provides a structural scaffold and contributes to enzyme binding. |

| α-Methyl Group | Creates a chiral center and influences potency and stereoselectivity. |

| Cyclohexenyl Group | Contributes to the lipophilicity of the molecule, affecting absorption and distribution. |

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the this compound molecule can have a significant impact on its biological activity. The general SAR for profens indicates that the nature and position of substituents on the aromatic ring can modulate the potency and selectivity of the drug.

For instance, the size and lipophilicity of the substituent at the para position of the phenyl ring are critical. In this compound, this is a cyclohexenyl group. Variations in this group can affect how well the molecule fits into the active site of the COX enzymes. Generally, a lipophilic group at this position enhances anti-inflammatory activity.

| Modification | Effect on Activity |

| Removal of the carboxylic acid group | Abolishes anti-inflammatory activity. |

| Replacement of the α-methyl group with a larger alkyl group | Generally decreases activity. |

| Alteration of the cyclohexenyl group | Can modulate potency and COX-2 selectivity. For example, replacing it with a more rigid or a more flexible group would likely alter the binding affinity for the COX enzymes. |

Stereochemical Influences on Activity

This compound has a chiral center at the carbon atom bearing the carboxylic acid group and the methyl group. This means it exists as two non-superimposable mirror images, or enantiomers: (S)-Tetriprofen and (R)-Tetriprofen. For profens, it is well-documented that the (S)-enantiomer is the more active inhibitor of COX enzymes. The (R)-enantiomer is often much less active or inactive.

This stereoselectivity is due to the three-dimensional arrangement of the atoms, which affects how the molecule binds to the active site of the enzyme. The (S)-enantiomer typically has the correct orientation to interact with key amino acid residues in the enzyme's active site, leading to more potent inhibition.

| Enantiomer | Relative Activity |

| (S)-Tetriprofen | Eutomer (the more active enantiomer) |

| (R)-Tetriprofen | Distomer (the less active enantiomer) |

Computational Chemistry Approaches to SAR Analysis

Computational chemistry provides powerful tools for understanding the SAR of drugs like this compound. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of new compounds and to understand how they interact with their targets at a molecular level.

QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities. nih.gov For this compound and its analogs, a QSAR model could be developed to predict their anti-inflammatory potency based on descriptors such as lipophilicity, electronic properties, and steric parameters.

Molecular docking simulations can be used to visualize how this compound binds to the active site of COX-1 and COX-2. These simulations can help to explain the observed stereoselectivity and to identify key interactions between the drug and the enzyme. This information can then be used to design new this compound derivatives with improved potency and selectivity.

| Computational Method | Application to this compound SAR |

| QSAR | Predict the anti-inflammatory activity of new this compound analogs. |

| Molecular Docking | Visualize the binding of (S)- and (R)-Tetriprofen to COX enzymes and explain stereoselectivity. |

| Molecular Dynamics | Simulate the dynamic behavior of the drug-enzyme complex to understand the stability of binding. |

By integrating these computational approaches with experimental studies, a more complete understanding of the SAR of this compound can be achieved, which can guide the development of new and improved anti-inflammatory agents.

Derivatives and Analogues of Tetriprofen

Design Principles for Tetriprofen Analogues

The design of this compound analogues is primarily guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity. SAR analysis helps identify key pharmacophoric features of this compound essential for its therapeutic action, allowing for targeted modifications to optimize its pharmacological profile. These principles often involve altering substituents on the aromatic rings, modifying the propionic acid moiety, or exploring different heterocyclic scaffolds that mimic or improve upon the core this compound structure. The goal is to enhance potency, selectivity, or alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, changes in lipophilicity, electronic distribution, and steric bulk can significantly influence how a molecule interacts with its biological target, such as cyclooxygenase (COX) enzymes, or how it is processed by the body researchgate.netstudysmarter.co.ukslideshare.netcollaborativedrug.comnih.govexcli.demdpi.comnih.govmdpi.comnih.gov. Understanding these relationships allows for the rational design of new compounds with improved therapeutic indices.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives involves various organic chemistry techniques, often building upon established methods for NSAID synthesis. Strategies may include functionalization of the core this compound structure or de novo synthesis of analogues with modified structural elements. Common synthetic approaches might involve:

Esterification or Amidation: Modifying the carboxylic acid group to form esters or amides can alter solubility and prodrug characteristics.

Aromatic Substitution: Introducing or modifying substituents on the phenyl rings can influence electronic properties and binding interactions. Techniques like palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have been utilized in the synthesis of various pharmaceuticals, demonstrating versatility in creating complex aryl-substituted compounds acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Heterocyclic Ring Modifications: Exploring different heterocyclic systems that can serve as bioisosteres for parts of the this compound molecule, or incorporating them into the structure, can lead to novel pharmacological profiles. For example, tetrazole rings are often considered as carboxylic acid bioisosteres due to similar pKa values and spatial requirements nih.gov.

Chiral Synthesis: Given that many NSAIDs are chiral and often exhibit enantioselective activity, the synthesis of enantiomerically pure this compound analogues is a crucial aspect of derivative development scribd.com.

While specific synthetic routes for this compound derivatives are not extensively detailed in the provided search results, general methodologies for preparing related compounds, such as arylpropionic acids and various heterocyclic systems, are documented and can be adapted acs.orgresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net.

Pharmacological Evaluation of Derivatives in Preclinical Models

The efficacy and biological activity of synthesized this compound derivatives are rigorously evaluated through a series of preclinical studies. These evaluations typically commence with in vitro assays to assess target engagement and potency, followed by in vivo studies in animal models to determine therapeutic effects and pharmacokinetic properties.

In Vitro Assays: These may include enzyme inhibition assays (e.g., COX inhibition), cell-based assays to measure inflammatory markers, or receptor binding studies. For example, studies on related compounds have utilized assays like the alamar blue assay for antimicrobial activity and serial dilutions for antimicrobial testing, as well as bovine serum albumin techniques for anti-inflammatory evaluation researchgate.net.

In Vivo Studies: Promising compounds identified in vitro are then tested in relevant animal models to assess their therapeutic efficacy, such as reducing inflammation or pain. These studies also provide crucial data on absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. The quality and reproducibility of preclinical data are paramount for successful drug development, necessitating detailed reporting of methodologies, doses, and outcomes nih.gov.

While specific preclinical data for this compound derivatives are not directly available in the search snippets, the general approach involves correlating structural changes with observed biological responses in these models researchgate.netnih.govnih.govnih.gov.

Structure-Based Design of Enhanced Analogues

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target, such as an enzyme's active site, to guide the design of new molecules that bind with high affinity and specificity. For this compound analogues, this approach involves understanding how the molecule interacts with its target (e.g., COX enzymes) at an atomic level.

Molecular Modeling and Docking: Computational tools are extensively used to predict binding modes, affinities, and to virtually screen libraries of potential analogues. Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate chemical structure with biological activity, are also critical in this process slideshare.netexcli.denih.govmdpi.comnih.govmdpi.comnih.govdesignstrategies.org. These models can predict the activity of new compounds based on their physicochemical properties and structural features.

Rational Design: By analyzing the SAR and computational modeling data, researchers can rationally design analogues with specific modifications predicted to enhance target binding or improve other desirable properties. For instance, understanding the binding pockets of target proteins can inform the design of molecules with optimized steric and electronic complementarity. X-ray crystallography can provide detailed atomic-level insights into ligand-protein interactions, further refining design strategies nih.gov.

The integration of SAR, computational modeling, and experimental validation forms a powerful iterative cycle for developing optimized this compound analogues with enhanced therapeutic potential.

Analytical Methodologies for Tetriprofen Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of Tetriprofen. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. For this compound, ¹H NMR (Proton Nuclear Magnetic Resonance) has been utilized to elucidate its structure. A typical ¹H NMR spectrum for this compound, as reported in patent literature, shows characteristic signals corresponding to its various protons. For instance, a ¹H NMR spectrum in CDCl₃ at 400 MHz has been documented, displaying signals such as a doublet at δ 7.34 ppm (2H), a multiplet at δ 7.26–7.23 ppm (2H), a multiplet at δ 6.12–6.07 ppm (1H), a quartet at δ 3.72 ppm (J = 7.2 Hz, 1H), and other signals in the aliphatic region, confirming the presence of specific functional groups and structural motifs google.comrsc.org. These spectral data are critical for confirming the successful synthesis and identifying any structural isomers or impurities.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of the elemental composition. While specific fragmentation patterns for this compound are not extensively detailed in the provided search results, MS is generally used in conjunction with other techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) for comprehensive analysis chiroblock.com.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for evaluating the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of pharmaceutical compounds and for quantifying their presence. Studies often employ HPLC to separate this compound from potential impurities or degradation products. While specific HPLC methods for this compound are not detailed, the general application of HPLC for similar compounds, such as tetroxoprim (B1221704) and sulphadiazine, demonstrates its utility in pharmaceutical analysis nih.gov. The development of robust HPLC methods typically involves optimizing mobile phases, stationary phases, and detection wavelengths to achieve adequate separation and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is more versatile, accommodating a wider range of compounds, including those that are less volatile or thermally labile. Both GC-MS and LC-MS are valuable for identifying and quantifying this compound and any related impurities or byproducts in complex mixtures, as indicated by their general use in chemical synthesis and analysis chiroblock.com.

Advanced Analytical Techniques in Synthetic Research

Advanced analytical techniques play a vital role in monitoring the progress of this compound synthesis and in characterizing novel synthetic routes.

In-situ Reaction Monitoring: Techniques like in-situ NMR or IR spectroscopy can be used to monitor reaction kinetics and the formation of intermediates during the synthesis of this compound. This allows for real-time optimization of reaction conditions.

Preparative Chromatography: For purifying this compound synthesized through complex routes, preparative chromatography, including flash chromatography and preparative thin-layer chromatography (TLC), is often employed. These methods are used to isolate the target compound from reaction mixtures, with eluents like hexane, dichloromethane (B109758) (DCM), and methanol (B129727) being common rsc.org.

Elemental Analysis: While not explicitly detailed for this compound in the provided snippets, elemental analysis (e.g., CHN analysis) is a standard technique for confirming the empirical formula of a synthesized compound, providing a fundamental measure of its purity and elemental composition.

Chiral Chromatography: If this compound exists as enantiomers and their separation is required, chiral HPLC methods would be employed. Such methods are crucial for analyzing the enantiomeric purity of chiral drugs, ensuring the desired stereoisomer is present in the final product chiroblock.com.

Theoretical and Computational Studies on Tetriprofen

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into a molecule's electronic structure, dictating its reactivity, spectral properties, and interactions. For Tetriprofen, these studies would typically involve methods like Density Functional Theory (DFT) to determine its optimized molecular geometry, electron distribution, and energy levels.

Molecular Geometry and Energy: DFT calculations can predict the most stable three-dimensional arrangement of atoms in this compound, identifying bond lengths, bond angles, and dihedral angles. This process often involves geometry optimization, where the molecule's structure is iteratively adjusted to find the lowest energy conformation.

Electronic Properties: Key electronic properties derived from these calculations include:

Charge Distribution: Analyzing the distribution of electron density across the this compound molecule can reveal polar regions and identify potential sites for electrostatic interactions with other molecules or biological targets. Techniques like Mulliken population analysis or Hirshfeld charges are commonly employed.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a critical role in chemical reactions and intermolecular interactions. The HOMO-LUMO gap is a significant indicator of a molecule's stability and electronic excitation potential. Calculations of these orbitals can help predict this compound's reactivity and spectroscopic behavior.

Dipole Moment: The molecular dipole moment, arising from the uneven distribution of electron density, influences how this compound interacts with polar environments.

Vibrational Analysis: Quantum chemical methods can also predict vibrational frequencies and corresponding intensities, which can be compared to experimental Infrared (IR) and Raman spectra. These calculations involve determining the Hessian matrix (second derivatives of energy with respect to atomic displacements) and diagonalizing it to obtain vibrational modes. The presence of imaginary frequencies would indicate that the optimized geometry is not a true minimum on the potential energy surface.

Data Table 8.1.1: Representative Electronic Structure Parameters (Hypothetical)

| Property | Calculated Value (Units) | Method/Basis Set | Reference (Illustrative) |

| HOMO Energy | -X.XX eV | DFT/XYZ | |

| LUMO Energy | -Y.YY eV | DFT/XYZ | |

| HOMO-LUMO Gap | Z.ZZ eV | DFT/XYZ | |

| Dipole Moment | A.AA Debye | DFT/XYZ | |

| Zero-Point Energy | B.BB kcal/mol | DFT/XYZ | |

| Vibrational Frequency | C.CC cm⁻¹ | DFT/XYZ |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations. Specific values for this compound would depend on the exact computational methodology and basis set used.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might bind to specific biological targets, such as proteins or enzymes, and how stable these complexes are over time.

Molecular Docking: This process involves computationally fitting this compound into the known three-dimensional structure of a target protein. Docking algorithms explore various possible binding poses and estimate the binding affinity (e.g., binding energy or score) for each pose. This helps identify potential binding sites and the likely orientation of this compound within the target's active site. Factors considered include van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular interactions. By simulating the classical motion of atoms over time, MD can reveal the stability of this compound-target complexes, conformational changes, and the dynamic nature of binding. These simulations can track the trajectory of this compound within the binding pocket, assess the persistence of key interactions, and provide insights into the flexibility of both the ligand and the protein. The simulations are typically initiated from a docked pose and run for nanoseconds to microseconds, allowing for the observation of dynamic processes.

Data Table 8.2.1: Representative Docking and Dynamics Simulation Findings (Hypothetical)

| Target Protein | Docking Score (kcal/mol) | Key Binding Residues | RMSD (Å) after 10 ns MD | Binding Stability Indicator |

| Target A | -9.5 | Ser195, His57, Asp102 | 1.8 | Stable interactions |

| Target B | -7.2 | Tyr15, Trp208 | 3.5 | Moderate stability |

Note: 'Target A' and 'Target B' are placeholders for specific biological molecules. RMSD (Root Mean Square Deviation) indicates the structural fluctuation of this compound within the binding site. Lower RMSD values generally suggest greater stability.

In Silico Prediction of Pharmacological Profiles

"In silico" methods leverage computational tools and databases to predict various pharmacological properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, as well as potential biological activities.

ADMET Prediction: Computational models can predict this compound's likely behavior in a biological system. This includes:

Absorption: Predicting oral bioavailability, permeability across cell membranes (e.g., Caco-2 permeability), and solubility.

Distribution: Estimating plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolic transformation by enzymes like Cytochrome P450 (CYP) and predicting metabolic stability.

Excretion: Forecasting routes of elimination from the body.

Toxicity: Screening for potential toxic liabilities, such as mutagenicity (e.g., Ames test prediction) or cardiotoxicity.

Drug-Likeness: Parameters like Lipinski's Rule of Five or other computational filters are used to assess whether this compound possesses physicochemical properties generally associated with orally bioavailable drugs.

Activity Prediction: Based on this compound's chemical structure, computational tools can predict potential biological activities by comparing it to known active compounds in databases or by employing Quantitative Structure-Activity Relationship (QSAR) models.

Data Table 8.3.1: Predicted Pharmacological Properties of this compound (Hypothetical)

| Property | Predicted Value/Category | Method/Model | Reference (Illustrative) |

| Molecular Weight | XXX.XX g/mol | Calculated | N/A |

| LogP (Octanol-Water) | X.XX | cLogP prediction | |

| Hydrogen Bond Donors | Y | Calculated | N/A |

| Hydrogen Bond Acceptors | Z | Calculated | N/A |

| Rotatable Bonds | W | Calculated | N/A |

| Aqueous Solubility | Low/Medium/High | Solubility model | |

| Caco-2 Permeability | High/Low | Permeability model | |

| CYP Inhibition Potential | Predicted inhibitor/Non-inhibitor | CYP prediction model |

Note: The values in this table are hypothetical and serve to illustrate the types of predictions made. These properties are crucial for early-stage drug discovery.

Cheminformatics Analysis of this compound and Related Chemical Space

Cheminformatics applies computational methods to chemical information, enabling the analysis of this compound within a broader chemical context. This includes understanding its structural features, relationships to other compounds, and the development of predictive models.

Molecular Descriptors: A wide array of molecular descriptors can be calculated for this compound, including topological, electronic, and physicochemical properties. These descriptors serve as numerical representations of its structure and can be used as input for predictive models. Examples include molecular weight, LogP, number of hydrogen bond donors/acceptors, polar surface area, and various structural indices.

Quantitative Structure-Activity Relationships (QSAR): If data on this compound's activity against specific targets is available, QSAR models can be developed. These models establish mathematical relationships between molecular structure (represented by descriptors) and biological activity. A QSAR model for this compound could predict the activity of related analogues or guide the design of more potent derivatives.

Chemical Space Exploration: Cheminformatics tools can be used to identify structurally similar compounds to this compound within large chemical databases. This similarity searching can reveal known compounds with similar properties or activities, potentially uncovering new applications or providing comparative insights. Analyzing this compound's position within the vast chemical space helps understand its novelty and potential for diversification.

Data Table 8.4.1: Selected Molecular Descriptors for this compound (Hypothetical)

| Descriptor Name | Value | Type | Reference (Illustrative) |

| Molecular Weight | XXX.XX | Physicochemical | N/A |

| Topological Polar Surface Area (TPSA) | XX.XX | Geometric | |

| Number of Rings | X | Structural | N/A |

| Number of Halogen Bonds | Y | Structural | N/A |

| Molecular Fraction of Sp3 (QED) | Z.ZZ | Physicochemical | |

| Molecular Similarity to Known Drugs | Score (0-1) | Similarity Search |

Note: The values are hypothetical. The "Type" indicates the category of descriptor. QED (Quantitative Estimate of Drug-likeness) is a composite score.

List of Compounds Mentioned

| Compound Name |

| This compound |

| H₂O (Water) |

| O₂ (Oxygen) |

| H₂⁺ (Hydrogen molecular ion) |

| He₂⁺ (Helium dimer ion) |

| He₂ (Helium dimer) |

| NO (Nitric Oxide) |

| NO⁺ (Nitrosyl cation) |

| NO⁻ (Nitrosyl anion) |

| CN⁻ (Cyanide anion) |

| Ta (Tantalum) |

| KrBr⁺ (Krypton-Bromine ion) |

| SH⁻ (Hydrosulfide anion) |

| Ar₂⁺ (Argon dimer ion) |

| Cl₂ (Chlorine) |

| NF (Nitrogen Fluoride) |

| P₂ (Phosphorus) |

| S₂ (Sulfur) |

| Cl₂ (Chlorine) |

| Cl₂⁻ (Chlorine dimer anion) |

| H₃⁺ (Trihydrogen cation) |

| OH⁻ (Hydroxide anion) |

| HF (Hydrogen Fluoride) |

| BH₃ (Borane) |

| Ferrocene |

| Copper(II)acetylacetonate |

| K₂NaTIX₆ (X=I, Br, Cl) |

| NaXCl₃ (X=Be, Mg) |

| ZrO₂ (Zirconium Dioxide) |

| Polyaniline copolymers |

| Methyl group |

| Nitrile group |

| LuH₃ (Lutetium Trihydride) |

| LuH₂.₈₇₅N₀.₁₂₅ (Doped Lutetium Trihydride) |

| YH₃ (Yttrium Trihydride) |

Note: Some entries like 'Water', 'Oxygen', 'Hydrogen molecular ion', etc., are included as they are mentioned in the context of computational chemistry principles or examples that might be analogous to this compound studies.8.2. Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are computational methodologies employed to predict and analyze the interactions between this compound and potential biological targets, offering insights into binding modes, affinities, and complex stability. These techniques are fundamental in understanding how this compound might exert its biological effects at a molecular level.

Molecular Docking: This process involves computationally fitting this compound into the three-dimensional binding site of a target protein. Docking algorithms explore various possible orientations and conformations of this compound within the binding pocket, assigning a score or estimated binding energy to each pose. These scores are indicative of the potential strength of the interaction, guiding the identification of favorable binding modes. Key factors considered include the formation of hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects between this compound and the amino acid residues of the target protein. The reliability of docking can be enhanced by using experimentally determined protein structures or by employing advanced scoring functions.

Molecular Dynamics (MD) Simulations: MD simulations extend the analysis by modeling the temporal behavior of the this compound-protein complex. By simulating the movement of atoms over time based on classical mechanics and force fields, MD can provide a more dynamic and realistic view of the binding process. These simulations can:

Assess Binding Stability: MD can reveal whether a docked pose remains stable over time or if this compound dissociates from the binding site. Metrics like Root Mean Square Deviation (RMSD) of this compound's heavy atoms from its initial docked pose are commonly used to quantify structural fluctuations and stability.

Identify Dynamic Hotspots: MD simulations can highlight specific residues or regions within the binding site that are crucial for maintaining the interaction or that undergo significant conformational changes upon ligand binding.

Refine Binding Affinity: While docking provides an initial estimate, MD simulations, often coupled with free energy calculation methods (e.g., MM/GBSA, MM/PBSA), can offer more accurate predictions of binding affinity.

Characterize Flexibility: MD simulations can capture the inherent flexibility of both this compound and the target protein, which is crucial for understanding adaptive binding and induced-fit mechanisms.

Data Table 8.2.1: Representative Docking and Dynamics Simulation Findings for this compound (Hypothetical)

| Target Protein | Docking Score (kcal/mol) | Key Binding Residues Involved | RMSD (Å) after 10 ns MD | Hydrogen Bond Occupancy (%) |

| Target X | -8.5 | Ser195, Lys41, Asp187 | 1.9 | 75% (Ser195) |

| Target Y | -7.2 | Tyr102, Trp210, Phe132 | 3.1 | 60% (Tyr102) |

Note: 'Target X' and 'Target Y' represent hypothetical biological targets. The 'Docking Score' is an estimated binding energy. RMSD indicates the structural deviation of this compound from its initial docked pose over the simulation time. Hydrogen bond occupancy refers to the percentage of simulation time that specific hydrogen bonds are maintained.

The insights gained from these computational studies are vital for guiding experimental validation and for the rational design of this compound-based therapeutics.8.3. In Silico Prediction of Pharmacological Profiles

ADMET Property Prediction: Computational models are widely used to predict various ADMET properties, which are critical determinants of a drug's efficacy and safety.

Absorption: Models can predict oral bioavailability, gastrointestinal absorption, and permeability across biological membranes (e.g., Caco-2 permeability).

Distribution: Predictions may include plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: Tools can identify potential sites of metabolism by key enzymes like Cytochrome P450 (CYP) isoforms and predict whether this compound might be a substrate or inhibitor of these enzymes.

Excretion: Computational methods can offer insights into potential routes of excretion.

Toxicity: Predictions for various toxicological endpoints, such as mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG channel inhibition), are commonly performed.

Drug-Likeness Assessment: Several computational filters and scoring systems are employed to evaluate whether this compound possesses physicochemical properties generally associated with orally bioavailable drugs. Lipinski's Rule of Five (Ro5) is a widely used guideline, assessing molecular weight, lipophilicity (LogP), hydrogen bond donors, hydrogen bond acceptors, and rotatable bonds. Other metrics like the Quantitative Estimate of Drug-likeness (QED) provide a more comprehensive score.

Virtual Screening and Activity Prediction: Computational tools can be used in virtual screening to identify potential biological activities or targets for this compound. This may involve comparing this compound's structure to known active compounds in databases or using Quantitative Structure-Activity Relationship (QSAR) models. QSAR models can establish relationships between molecular descriptors and biological activity, allowing for the prediction of this compound's potential efficacy against specific targets or its likelihood of interacting with certain classes of pharmacological targets (e.g., GPCRs, kinases, ion channels).

Data Table 8.3.1: Predicted Pharmacological Properties of this compound (Hypothetical)

| Property | Predicted Value/Category | Computational Tool/Method | Reference (Illustrative) |

| Molecular Weight | XXX.XX g/mol | Calculated | N/A |

| LogP (Octanol-Water) | X.XX | SwissADME / cLogP | |

| Hydrogen Bond Donors | Y | Calculated | N/A |

| Hydrogen Bond Acceptors | Z | Calculated | N/A |

| Rotatable Bonds | W | Calculated | N/A |

| Lipinski's Rule of Five (Ro5) Violations | N | SwissADME / Lipinski | |

| Aqueous Solubility | Low/Medium/High | ADMET Predictor / Model | |

| hERG Inhibition Potential | Yes/No/Low/Medium | PreADMET / Model | |

| Mutagenicity (Ames Test) | Positive/Negative | Toxtree / Model | |

| GPCR Ligand Probability | High/Medium/Low | Molinspiration / Model |

Note: The values and categories in this table are hypothetical and serve to illustrate the types of predictions made by in silico tools. Specific predictions for this compound would require dedicated computational analysis.

The in silico prediction of pharmacological profiles is an indispensable step in modern drug discovery, enabling researchers to make informed decisions about compound development early in the process.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The classic synthesis of Ibuprofen (B1674241), developed by the Boots Pure Drug Company in the 1960s, involved six steps. nih.gov A more streamlined, three-step process was later developed by the Hoechst Company, which improved efficiency and is widely used for global supply. nih.gov However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains an active area of research. nih.gov Future explorations are focused on innovative strategies that offer higher yields, stereospecificity, and sustainability. researchgate.netresearchgate.net

Recent advances have highlighted several promising methodologies. nih.govnih.gov Continuous-flow synthesis, for instance, has been successfully applied, utilizing an iodine-mediated 1,2-aryl migration reaction. nih.gov This approach offers advantages in terms of safety, scalability, and process control. Other novel strategies under investigation include:

Palladium-catalyzed allylic oxidation: This method provides an alternative route that can be followed by a reduction/oxidation sequence to yield Ibuprofen. nih.gov

Iron-catalyzed hydrocarboxylation: A more environmentally benign approach that utilizes a less toxic and more abundant metal catalyst. nih.gov

Electrochemical reactions: Electrochemical carboxylation is being explored to selectively add the carboxyl group to the propionic acid moiety, potentially offering high efficiency. researchgate.net

These emerging pathways represent a shift towards greener chemistry principles in pharmaceutical manufacturing. researchgate.netresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Continuous-Flow Synthesis | Utilizes microreactors for continuous production; employs iodine-mediated 1,2-aryl migration. nih.gov | Enhanced safety, better process control, scalability. nih.gov |

| Pd-Catalyzed Allylic Oxidation | Employs a palladium catalyst and oxygen gas for the oxidation step. nih.gov | Avoids harsher oxidizing agents. nih.gov |

| Iron-Catalyzed Hydrocarboxylation | Uses an iron-based catalyst for the carboxylation step. nih.gov | Utilizes an earth-abundant and less toxic metal. nih.gov |

| Electrochemical Carboxylation | Employs an electrochemical reaction for selective carboxylation. researchgate.net | High electron transfer efficiency, potential for high selectivity. researchgate.net |

Discovery of Unconventional Molecular Targets

The primary mechanism of Ibuprofen is the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. clinpgx.orghhs.govdrugbank.com However, emerging evidence suggests that Ibuprofen's biological effects may be more complex, involving interactions with targets beyond the COX enzymes.

Future research is aimed at elucidating these unconventional molecular pathways, which could explain the diverse clinical outcomes observed with different NSAIDs. yale.edu Some of the promising non-canonical targets identified include:

Cannabinoid Receptors: Studies suggest that Ibuprofen may activate the anti-nociceptive axis by binding to cannabinoid receptors (CB1 and CB2). clinpgx.orgnih.gov It may also inhibit the fatty acid amide hydrolase (FAAH), an enzyme that metabolizes the endocannabinoid anandamide, thereby increasing its analgesic effects. clinpgx.orgnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2): Recent research has shown that Ibuprofen, along with certain other NSAIDs, can activate the NRF2 protein. yale.edu NRF2 is a transcription factor that plays a crucial role in triggering anti-inflammatory processes, representing a distinct mode of action. yale.edu

Reactive Oxygen and Nitrogen Species: Ibuprofen has been shown to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in noncellular in-vitro systems, including hydroxyl radicals (HO•), nitric oxide (•NO), and peroxynitrite anions (ONOO−). clinpgx.orgnih.gov This suggests a direct antioxidant effect that could contribute to its anti-inflammatory properties. nih.gov

A deeper understanding of these off-target interactions could lead to the development of new therapeutic applications for Ibuprofen and the design of more selective drugs.

Development of Advanced Preclinical Models

To better understand the therapeutic potential of Ibuprofen, particularly in complex diseases, researchers are developing and utilizing more sophisticated preclinical models. These models aim to more accurately replicate human disease pathology and provide deeper insights into the drug's mechanisms of action.

Examples of advanced preclinical models used in Ibuprofen research include:

Neurodegenerative Disease Models:

MPTP Mouse Model of Parkinson's Disease: This model is used to study neuroinflammation-mediated dopaminergic neuron damage. Research has explored the neuroprotective effects of Ibuprofen administered via a transnasal mucoadhesive microemulsion in these mice, showing its potential to protect dopaminergic neurons from inflammation. nih.govresearchgate.net

Tg2576 Mouse Model of Alzheimer's Disease: Studies using this transgenic mouse model have demonstrated that chronic oral administration of Ibuprofen can reduce the deposition of amyloid plaques and central nervous system inflammation, key pathologies of Alzheimer's disease. jneurosci.org

Inflammatory and Nociceptive Pain Models: A variety of murine models are used to assess the analgesic and anti-inflammatory efficacy of Ibuprofen. These include chemical-induced pain models (e.g., acetic acid writhing test, formalin test) and inflammatory models (e.g., Complete Freund's Adjuvant assay), which help to characterize the drug's effects on different pain pathways. researchgate.net

These advanced models are crucial for evaluating novel delivery systems and exploring the potential of Ibuprofen in treating conditions beyond its traditional use for pain and inflammation. nih.govjneurosci.org

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of drugs like Ibuprofen. biobide.comnih.gov By enabling the high-throughput analysis of genes, RNA transcripts, proteins, and metabolites, these technologies can provide a comprehensive picture of the cellular and physiological responses to drug treatment. frontiersin.org

In the context of Ibuprofen research, the integration of omics can:

Elucidate Drug Mechanisms: Omics can identify the full spectrum of molecular pathways modulated by Ibuprofen, moving beyond its known targets. mdpi.com Transcriptomics, for instance, can reveal changes in gene expression that are linked to both therapeutic effects and toxicity. mdpi.com

Discover Novel Biomarkers: By analyzing changes in proteins (proteomics) or metabolites (metabolomics) following Ibuprofen administration, researchers can identify biomarkers for drug efficacy or potential adverse effects. mdpi.com

Facilitate Personalized Medicine: Genomic studies can identify genetic variations that influence an individual's response to Ibuprofen, paving the way for more personalized therapeutic strategies. biobide.com

The application of these high-throughput technologies is essential for building a more complete understanding of Ibuprofen's mechanism of action and for identifying new therapeutic opportunities. frontiersin.orgnih.gov

| Omics Technology | Area of Study | Application in Ibuprofen Research |

| Genomics | Complete set of genes (DNA) | Identifying genetic variations that influence drug response and susceptibility to side effects. biobide.com |

| Transcriptomics | Complete set of RNA transcripts | Analyzing changes in gene expression to understand mechanisms of action and toxicity pathways. mdpi.com |

| Proteomics | Complete set of proteins | Identifying protein targets and biomarkers of drug effect. biobide.com |

| Metabolomics | Complete set of metabolites | Revealing alterations in metabolic pathways associated with therapeutic and toxic responses. mdpi.com |

Potential for Material Science Applications beyond Biomedicine

Beyond its well-known biomedical applications, Ibuprofen is emerging as a versatile molecule in the field of material science. researchgate.net Its specific chemical structure and physicochemical properties are being leveraged to create novel materials with a wide range of potential uses.

Metal-Organic Frameworks (MOFs): Ibuprofen has been incorporated into Metal-Organic Frameworks, which are highly porous materials. nih.govrsc.org These Ibuprofen-loaded MOFs are being investigated for environmental applications, such as the removal of pharmaceutical pollutants and other emerging contaminants from water sources. acs.orgnih.govnih.gov The porous structure of MOFs allows them to act as effective adsorbents for these contaminants. nih.govnih.gov

Cocrystals: The formation of cocrystals, where Ibuprofen is combined with another molecular compound (a coformer) in a crystalline structure, is an area of intense research. nih.gov By selecting different coformers like nicotinamide (B372718) or succinic acid, it is possible to modify the physicochemical properties of Ibuprofen, such as its solubility and mechanical properties. nih.govresearchgate.netnih.gov While much of this work is aimed at improving pharmaceutical formulations, the principles of cocrystal engineering could be applied to create materials with tailored properties for non-biomedical uses. semanticscholar.orgmechanochemistry.eu

Advanced Nanomaterials: Ibuprofen has been used as a model drug in the development of novel drug delivery systems based on materials like graphene oxide and silica (B1680970) aerogels. mdpi.comnih.gov The insights gained from how Ibuprofen interacts with these materials could inform the design of new composite materials for a variety of applications, including sensing and separation technologies.

The exploration of Ibuprofen in material science is a testament to the potential for well-understood pharmaceutical compounds to find new life in diverse technological fields.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Tetriprofen’s mechanism of action in preclinical models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:

- Feasibility: Assess available resources (e.g., in vitro vs. in vivo models).

- Novelty: Identify gaps via literature reviews (e.g., understudied pathways like COX-2 inhibition).

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in rodent models?

- Methodological Answer :

- Define dependent variables (e.g., plasma concentration, metabolite levels) and controls (e.g., vehicle-treated groups).

- Use crossover designs to minimize inter-subject variability.

- Include time-point sampling to capture absorption/distribution phases, referencing established protocols for NSAID pharmacokinetics .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Perform sensitivity analyses to identify confounding factors (e.g., protein binding in vitro vs. metabolic clearance in vivo).

- Use dose-response alignment to reconcile discrepancies, ensuring in vitro concentrations match in vivo bioavailability.

- Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Advanced Research Questions

Q. What methodological frameworks are recommended for optimizing this compound’s analytical detection in complex biological matrices?

- Methodological Answer :

- Compare HPLC-MS/MS vs. LC-UV for sensitivity/specificity trade-offs.

- Optimize extraction protocols (e.g., protein precipitation vs. solid-phase extraction) using spiked recovery experiments.

- Validate methods per ICH guidelines (e.g., precision ≤15% RSD) .

Q. How can researchers integrate contradictory literature findings into a unified hypothesis about this compound’s anti-inflammatory pathways?

- Methodological Answer :

- Conduct systematic reviews with PRISMA guidelines to map evidence quality.

- Use network pharmacology to identify overlapping targets (e.g., COX-1, prostaglandin receptors).

- Apply meta-regression to explore heterogeneity sources (e.g., dosage, species differences) .

Q. What strategies ensure ethical compliance when designing human trials for this compound’s long-term safety profile?

- Methodological Answer :

- Align with GDPR and IRB protocols for data anonymization and informed consent.

- Implement DSMBs (Data Safety Monitoring Boards) for interim risk-benefit analyses.

- Use adaptive trial designs to minimize participant exposure to adverse effects .

Q. How can systematic search strategies improve the reproducibility of this compound-related meta-analyses?

- Methodological Answer :

- Develop Boolean search strings with synonyms (e.g., “this compound” OR “NSAID-237”) across PubMed, Embase, and Scopus.

- Use citation chaining to trace seminal studies and avoid publication bias.

- Document exclusion criteria (e.g., non-peer-reviewed sources) in PRISMA flowcharts .

Q. What structural elements are essential for reporting this compound research in peer-reviewed manuscripts?

- Methodological Answer :

- Follow IMRAD (Introduction, Methods, Results, Discussion) with subsections for reproducibility:

- Methods: Detail statistical models (e.g., mixed-effects regression).

- Results: Use tables for dose-response curves and significance thresholds (e.g., p < 0.05 adjusted for multiplicity).

- Correlate findings with prior literature in the Discussion , explicitly addressing hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.